1,3-Difenil-2-aminopropano

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3-diphenyl-2-aminopropane derivatives has been explored through various methods. A notable approach involves the stereocontrolled synthesis of (±)-3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol starting from a common intermediate, showcasing the versatility in achieving different diastereomers with good overall yield and selectivity (Patil, Bhowmick, & Joshi, 2010).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 1-amino-3,5-diphenyl-2,4,4,6,6-Pentacyano-cyclohex-1-ene, provides insights into the intermolecular interactions and crystal packing, highlighting the complex nature of these structures and their stability under various conditions (Taffenko, Bogdan, & Aslanov, 1994).

Chemical Reactions and Properties

The chemical reactivity of 1,3-diphenyl-2-aminopropane derivatives involves interesting transformations. For instance, the preparation of carbon-14 and tritium labeled derivatives outlines a sequence of reactions showcasing the compound's versatility in synthetic applications (Thomas, 1978).

Physical Properties Analysis

The physical properties, including crystal structures and thermal analysis of 1,3-diphenylpropane-1,3-dione, a closely related compound, demonstrate the stability and behavior of these molecules under various conditions. Studies show significant stability in solid and liquid states, with detailed thermal decomposition stages (Liu Wan-yun, 2008).

Chemical Properties Analysis

The chemical properties of 1,3-diphenyl-2-aminopropane and its derivatives are highlighted through their interactions and reactions. For example, novel synthesis approaches for pyridine derivatives demonstrate the compound's utility in forming complex structures, underscoring the chemical versatility and potential for further exploration (Zonouzi et al., 2014).

Aplicaciones Científicas De Investigación

Catalizadores y Ligandos Quirales

®-(+)-1,1-Difenil-2-aminopropano: sirve como un valioso bloque de construcción quiral para la síntesis de ligandos y catalizadores. Su quiralidad le permite participar en reacciones asimétricas, permitiendo la creación de productos enantioméricamente puros. Los investigadores a menudo emplean este compuesto en la preparación de derivados trisustituidos de dihidroisoquinolina a través de la reacción de Bischler-Napieralski .

Síntesis Orgánica y Química Medicinal

a. Dihidroisoquinolinas e Isoquinolinas: La reacción de Bischler-Napieralski, mencionada anteriormente, conduce a la formación de dihidroisoquinolinas e isoquinolinas. Estos compuestos heterocíclicos tienen diversas actividades biológicas y son relevantes en la química medicinal. Los investigadores exploran su potencial como agentes antitumorales, antiinflamatorios y antivirales.

b. Síntesis de Fenilpropenonas (Calconas): En un enfoque asistido por microondas sin disolventes, ®-(+)-1,1-Difenil-2-aminopropano se puede utilizar para sintetizar calconas con diferentes sustituciones. Estos compuestos exhiben propiedades biológicas interesantes y se estudian por sus efectos antioxidantes, antiinflamatorios y antimicrobianos .

Actividad Anti-Melanogénica

La melanina, responsable del color de la piel, juega un papel crucial en la protección UV. Sin embargo, la producción excesiva de melanina puede conducir a trastornos de hiperpigmentación. Los investigadores han investigado extractos naturales, incluidos aquellos que contienen ®-(+)-1,1-Difenil-2-aminopropano, por su actividad anti-melanogénica. Estos estudios exploran tratamientos potenciales para problemas de pigmentación de la piel .

Safety and Hazards

1,3-Diphenyl-2-aminopropane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Personal protective equipment including chemical impermeable gloves should be worn when handling this compound. In case of accidental ingestion or contact, medical attention should be sought immediately .

Propiedades

IUPAC Name |

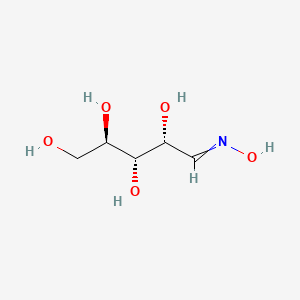

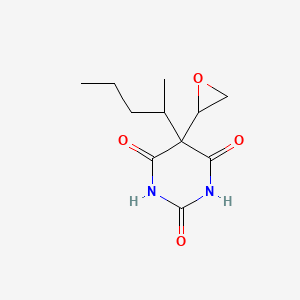

1,3-diphenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYYVSNVUCFQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7763-96-4 (hydrochloride) | |

| Record name | 1,3-Diphenyl-2-aminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004275438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50195415 | |

| Record name | 1,3-Diphenyl-2-aminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4275-43-8 | |

| Record name | 1,3-Diphenyl-2-aminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004275438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4275-43-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenyl-2-aminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIPHENYL-2-AMINOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDE5MS815A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical techniques were employed to identify the metabolites of 1,3-Diphenyl-2-aminopropane in the study?

A: The study utilized a combination of advanced analytical techniques to identify the metabolites of 1,3-Diphenyl-2-aminopropane. These included gas chromatography (GC), gas chromatography coupled with Fourier transform infrared spectroscopy (GC-FTIR), and gas chromatography-mass spectrometry (GC-MS) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(12S,13R,19S,21S)-14-Ethylidene-10-[(12S,13R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-17-yl]-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one](/img/structure/B1218590.png)

![(2r,3ar,5r,6s,7s,7ar)-5-(Hydroxymethyl)tetrahydro-3ah-[1,3,2]dioxaphospholo[4,5-B]pyran-2,6,7-Triol 2-Oxide](/img/structure/B1218593.png)

![methyl 4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-3-hydroperoxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1218594.png)

![1-[2-(2-Methylpropoxy)-2-phenylethyl]pyrrolidine](/img/structure/B1218597.png)

![(2S,3S,4S,5R,6S)-4-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)

![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid](/img/structure/B1218607.png)